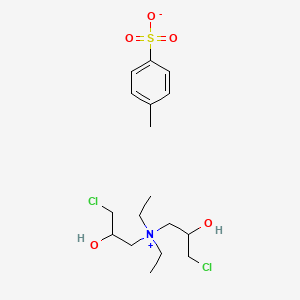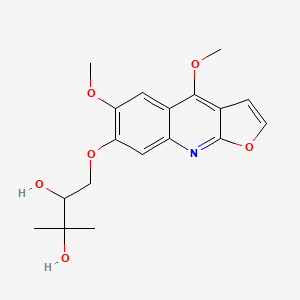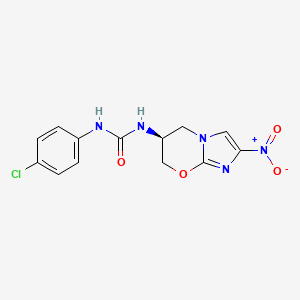
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate is a chemical compound with the molecular formula C10H22Cl2NO2.C7H7O3S . It is known for its unique structure, which includes both chloro and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate typically involves the reaction of diethylamine with epichlorohydrin in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate can be compared with other similar compounds such as:
Bis(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor to other compounds.
Bis(3-chloro-2-hydroxypropyl)amine: Similar in structure but lacks the diethylammonium group, leading to different reactivity and applications.
Toluene-p-sulphonate derivatives: These compounds share the toluene-p-sulphonate group but differ in their other functional groups, affecting their chemical behavior and uses.
The uniqueness of this compound lies in its combination of chloro, hydroxy, and diethylammonium groups, which provide a versatile platform for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
85005-94-3 |
|---|---|
Molekularformel |
C17H29Cl2NO5S |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
bis(3-chloro-2-hydroxypropyl)-diethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H22Cl2NO2.C7H8O3S/c1-3-13(4-2,7-9(14)5-11)8-10(15)6-12;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,14-15H,3-8H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
ASQPAZOHJBRJBC-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC(CCl)O)CC(CCl)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















